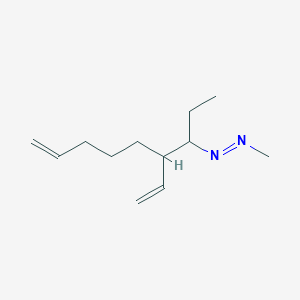![molecular formula C16H23NO2 B14514950 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- CAS No. 62636-13-9](/img/structure/B14514950.png)
2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group This particular compound is characterized by the presence of a pentyl group and a phenylamino methyl group attached to the furanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of a furanone precursor with a phenylamino methylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylamino methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone oxides, while reduction can produce furanone alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- include other furanones with different substituents, such as:
- 2(3H)-Furanone, dihydro-3-pentyl-5-[(methylamino)methyl]-
- 2(3H)-Furanone, dihydro-3-pentyl-5-[(ethylamino)methyl]-
- 2(3H)-Furanone, dihydro-3-pentyl-5-[(propylamino)methyl]-
Uniqueness
The uniqueness of 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the phenylamino methyl group, in particular, may enhance its biological activity and make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
62636-13-9 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
5-(anilinomethyl)-3-pentyloxolan-2-one |
InChI |
InChI=1S/C16H23NO2/c1-2-3-5-8-13-11-15(19-16(13)18)12-17-14-9-6-4-7-10-14/h4,6-7,9-10,13,15,17H,2-3,5,8,11-12H2,1H3 |
InChI-Schlüssel |
AAHCRLHMXLOYKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CC(OC1=O)CNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
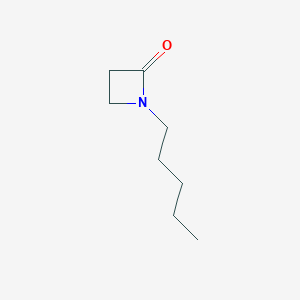
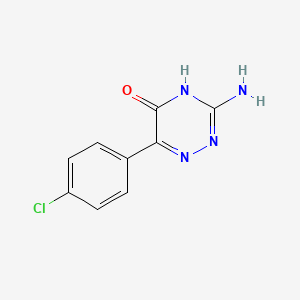


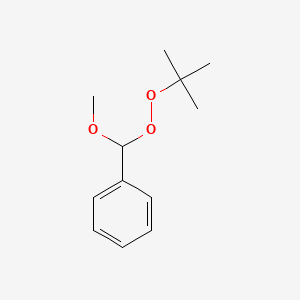
![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)

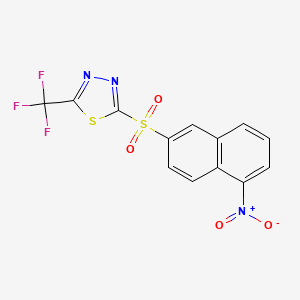
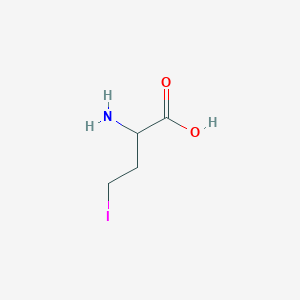
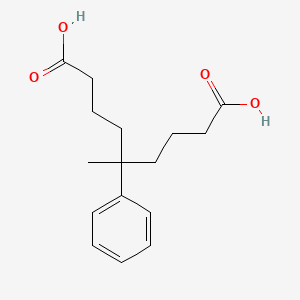
![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
